Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride
Overview
Description
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride: is a specialized organotin compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high hydrophobicity and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride typically involves the reaction of organotin halides with hydride sources. One common method is the reaction of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide with a hydride donor under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure purity and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tin-hydride bond is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include hydrogen gas and other hydride donors.
Substitution Reactions: Typical conditions involve the use of polar solvents and moderate temperatures to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions often yield the corresponding reduced organic compounds, while substitution reactions produce various organotin derivatives .
Scientific Research Applications
Chemistry: In chemistry, Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and other functional groups .
Biology: The compound has applications in biological research, where it is used to study the effects of organotin compounds on biological systems. Its high hydrophobicity makes it useful in studying membrane interactions and other hydrophobic environments .
Medicine: In medicine, Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is being explored for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry: Industrially, the compound is used in the production of specialized coatings and materials that require high chemical resistance and hydrophobic properties .
Mechanism of Action
The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride involves its ability to donate hydride ions in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic centers in organic molecules .
Comparison with Similar Compounds
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide
- Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride
- Tris(2-(perfluorohexyl)ethyl)tin hydride
Uniqueness: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is unique due to its high fluorine content, which imparts exceptional hydrophobicity and chemical resistance. This makes it particularly useful in applications requiring these properties, such as in specialized coatings and materials .
Properties
InChI |
InChI=1S/3C8H4F13.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h3*1-2H2; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMMYXGLVKSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F39Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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